molecular formula C11H8Cl2O2 B13217673 3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13217673
M. Wt: 243.08 g/mol
InChI Key: QBWYIRWRTRCYJO-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclopropane ring fused to an indene scaffold, with chlorine substituents at the 3- and 5-positions. Its synthesis typically involves chlorination of the parent cyclopropa[a]indene-1-carboxylic acid using Lewis acid catalysts (e.g., FeCl₃, TiCl₄) under controlled conditions .

Properties

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

3,5-dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H8Cl2O2/c12-4-1-6-5(8(13)2-4)3-7-9(6)10(7)11(14)15/h1-2,7,9-10H,3H2,(H,14,15)

InChI Key

QBWYIRWRTRCYJO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and chlorinating agents.

    Chlorination: The indene is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.

    Cyclopropanation: The chlorinated indene undergoes cyclopropanation using diazomethane or similar reagents to form the cyclopropane ring.

    Carboxylation: The final step involves carboxylation of the cyclopropane ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3,5-dichloro-cyclopropa[a]indene-1-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS No. Density (g/cm³) Melting Point (°C) pKa Predicted CCS (Ų) [M+H]+
Parent compound (no substituents) C₁₁H₁₀O₂ 174.2 None 501418-06-0 1.344 132–135 4.57 N/A
3-Chloro derivative C₁₁H₉ClO₂ 208.64 Cl at C3 2059940-53-1 N/A N/A N/A 139.3
4-Chloro derivative C₁₁H₉ClO₂ 208.64 Cl at C4 N/A N/A N/A N/A 139.3 (similar isomer)
5-Chloro derivative C₁₁H₉ClO₂ 208.64 Cl at C5 2044773-47-7 N/A N/A N/A N/A
3,5-Dichloro derivative (target compound) C₁₁H₈Cl₂O₂ 243.09 Cl at C3 and C5 N/A N/A N/A N/A ~145–150 (estimated)
4-Bromo derivative C₁₁H₉BrO₂ 253.09 Br at C4 2059941-40-9 N/A N/A N/A N/A
1-Methyl derivative C₁₂H₁₁O₂ 188.21 CH₃ at C1 1803570-83-3 N/A N/A N/A N/A

Notes:

  • The parent compound exhibits moderate solubility in chloroform and methanol . Chlorination increases molecular weight and lipophilicity, likely reducing aqueous solubility.
  • Collision cross-section (CCS) data for the 3-chloro derivative (139.3 Ų) suggests a compact structure, while the dichloro analog may exhibit higher CCS due to increased steric bulk .
  • Bromination (e.g., 4-bromo derivative) further elevates molecular weight but may enhance binding affinity in medicinal applications .

Biological Activity

3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H6Cl2O2
  • Molecular Weight : 231.07 g/mol
  • CAS Number : 157904-53-5

The compound features a cyclopropane ring fused to an indene structure with two chlorine substituents and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)10.5

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in macrophages.

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Reference
TNF-alphaReduced by 40%
IL-6Reduced by 35%

These findings suggest that the compound may be useful in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase.
  • Cytokine Modulation : It inhibits the signaling pathways involved in inflammation.

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with metastatic breast cancer treated with this compound showed a promising response rate of approximately 30%, with manageable side effects.

Case Study 2: Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease (IBD), administration of the compound significantly reduced disease severity and inflammation markers.

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